poly(D,L-lactide-co-glycolide)

Descripción

Historical Context and Evolution of Biodegradable Synthetic Polymers

The journey of biodegradable polymers began with naturally derived materials. For centuries, substances like cellulose (B213188) and starch were utilized for their inherent properties. resolvemass.ca A notable early medical application was the catgut suture, a biodegradable material derived from animal collagen, used since ancient times. wikipedia.org

The era of synthetic polymers dawned in the mid-19th and early 20th centuries with the invention of materials like Parkesine and Bakelite. resolvemass.ca However, the mass production of conventional, non-degradable plastics in the mid-20th century led to growing environmental concerns over plastic waste. researchgate.net This challenge spurred the development of synthetic biodegradable polymers, a field that gained significant momentum in the 1980s and has been evolving since. wikipedia.orgnumberanalytics.com

Within this context, polyesters like poly(glycolic acid) (PGA) and poly(lactic acid) (PLA) emerged as critical innovations. These materials were approved by the FDA in the 1970s for use as bioresorbable surgical sutures, marking a significant milestone in the clinical application of synthetic biodegradable polymers. researchgate.netnih.gov The success of these homopolymers paved the way for their copolymer, PLGA, which was identified as a promising biomaterial in the 1960s and has since become one of the most extensively studied polymers for controlled release systems and tissue engineering. nih.gov

Rationale for the Academic Investigation of Poly(D,L-lactide-co-glycolide) as a Resorbable Material

The academic and commercial interest in PLGA is founded on a compelling set of characteristics that make it highly suitable for biomedical applications. kinampark.com A primary driver for its investigation is its exceptional biocompatibility and biodegradability. nih.govnumberanalytics.com PLGA undergoes hydrolysis in the body, breaking down into its constituent monomers, lactic acid and glycolic acid. wikipedia.orgacs.org These byproducts are natural metabolites in the human body, participating in pathways like the Krebs cycle, and are eventually eliminated as carbon dioxide and water. wikipedia.orgnih.gov This metabolic clearance minimizes the risk of systemic toxicity, a crucial factor for materials used in vivo. researchgate.net

Furthermore, PLGA is classified as a bioresorbable material, meaning it is safely absorbed by the body over time, eliminating the need for surgical removal of a device after it has fulfilled its function. acs.org The FDA's approval of PLGA for use in various therapeutic devices has further cemented its importance and provided a strong impetus for continued research. nih.govnih.govmdpi.com Scientists are particularly drawn to the tunability of PLGA's properties; by adjusting its composition, researchers can control its degradation rate and mechanical characteristics to suit specific applications, from drug delivery systems to scaffolds for tissue regeneration. nih.govfrontiersin.orgui.ac.id

Fundamental Structure-Property Relationships of Poly(D,L-lactide-co-glycolide) from a Polymer Science Perspective

From a polymer science viewpoint, the physical, chemical, and biological properties of PLGA are intrinsically linked to its molecular structure. The key parameters that can be manipulated to control these properties are the ratio of lactide to glycolide (B1360168) monomers, the polymer's molecular weight, and the chemical nature of the polymer chain end-groups (e.g., ester-capped or free carboxylic acid). wikipedia.orgnih.govtandfonline.com

The degradation of PLGA occurs via the hydrolysis of its ester linkages. wikipedia.org The rate of this degradation is profoundly influenced by the monomer ratio. Lactic acid is more hydrophobic than glycolic acid due to its methyl side group. bioline.org.brmdpi.com Consequently, increasing the lactide content makes the polymer more hydrophobic, reducing water absorption and slowing the degradation rate. mdpi.comscirp.org An exception to this trend is the 50:50 lactide-to-glycolide ratio, which exhibits the fastest degradation because its amorphous nature allows for greater water penetration compared to more crystalline, lactide-rich compositions. wikipedia.org The crystallinity of PLGA decreases significantly as the composition moves away from the homopolymers (PGA and PLA), which are more crystalline, toward the 50:50 amorphous copolymer. scirp.org

Molecular weight is another critical factor; higher molecular weight PLGA chains take longer to degrade and exhibit greater mechanical strength. bioline.org.brmdpi.comtandfonline.com The glass transition temperature (Tg) of PLGA, the point at which it transitions from a rigid, glassy state to a more rubbery state, is typically in the range of 40-60°C. wikipedia.org This is above physiological body temperature (37°C), ensuring that PLGA-based devices remain structurally solid and rigid when used in the body. bioline.org.brmdpi.com

Table 1: Influence of Structural Parameters on PLGA Properties

| Structural Parameter | Influence on Properties | Research Finding |

|---|---|---|

| Lactide:Glycolide Ratio | Affects hydrophilicity, crystallinity, and degradation rate. | A higher glycolide content increases hydrophilicity and generally accelerates degradation. wikipedia.orgmdpi.com The 50:50 ratio degrades fastest due to its amorphous structure. wikipedia.org Copolymers with more than 70% lactic acid are considered amorphous and suitable for drug delivery. frontiersin.org |

| Molecular Weight | Determines degradation time, mechanical strength, and drug release kinetics. | Higher molecular weight results in longer degradation times and increased mechanical integrity. mdpi.comtandfonline.comscientific.net Low molecular weight PLGA degrades faster, leading to more rapid drug release. bioline.org.br |

| End-Group | Influences degradation kinetics. | Polymers with ester end-caps demonstrate longer degradation half-lives compared to those with free carboxylic acid end-groups, which can autocatalyze hydrolysis. wikipedia.orgmdpi.com |

| Crystallinity | Impacts degradation rate and mechanical properties. | PLGA is generally amorphous, especially around the 50:50 ratio, which increases the rate of hydration and hydrolysis. scirp.org The homopolymers, PGA and PLA, are more crystalline. scirp.org |

| Glass Transition Temp. (Tg) | Dictates the physical state of the polymer at physiological temperatures. | Typically ranges from 40-60°C. wikipedia.org Being above body temperature (37°C), it ensures the material is rigid and solid in vivo. bioline.org.brmdpi.com Tg increases with higher lactic acid content. tandfonline.com |

Scope and Objectives of Current Academic Research on Poly(D,L-lactide-co-glycolide) Systems

Contemporary academic research on PLGA is vibrant and multidisciplinary, aiming to refine its properties and expand its applications. A primary objective is the synthesis and characterization of PLGA-based systems for advanced drug delivery. scirp.orgkinampark.com This includes the formulation of nanoparticles and microparticles for the controlled and sustained release of a wide range of therapeutic agents, from small molecules to large proteins and nucleic acids. nih.govmdpi.comnumberanalytics.com

Another major focus is tissue engineering, where PLGA is used to fabricate porous scaffolds. ui.ac.idtandfonline.com These scaffolds provide a temporary, biodegradable framework that supports cell attachment and proliferation, guiding the regeneration of tissues such as bone and cartilage. mdpi.comui.ac.id Research in this area explores innovative fabrication techniques like 3D printing and electrospinning to create scaffolds with complex and tailored architectures. numberanalytics.comnumberanalytics.com

Current investigations also involve the chemical modification of PLGA to enhance its functionality. For instance, researchers are developing novel PLGA composites and blends by incorporating other materials to improve properties like hydrophilicity or to add new capabilities. tandfonline.comtandfonline.com Studies also focus on understanding the intricate interactions between PLGA-based materials and biological systems, such as the enzymatic degradation of PLGA by the gut microbiome, which opens new avenues for therapeutic applications. nih.gov The overarching goal of this research is to leverage the versatility of PLGA to design more effective and sophisticated biomedical solutions. frontiersin.orgeco-vector.com

Structure

2D Structure

Propiedades

IUPAC Name |

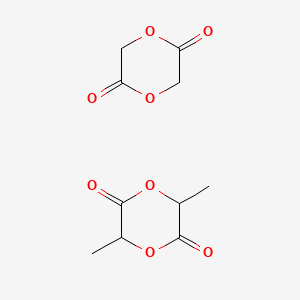

3,6-dimethyl-1,4-dioxane-2,5-dione;1,4-dioxane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4.C4H4O4/c1-3-5(7)10-4(2)6(8)9-3;5-3-1-7-4(6)2-8-3/h3-4H,1-2H3;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSKNASZPVZHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.C1C(=O)OCC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26780-50-7, 107131-72-6 | |

| Record name | Poly-(DL)-lactide-co-glycolide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26780-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with 1,4-dioxane-2,5-dione, block | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107131-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80910517 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107760-14-5 | |

| Record name | 1,4-Dioxane-2,5-dione--3,6-dimethyl-1,4-dioxane-2,5-dione (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80910517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precision Polymerization of Poly D,l Lactide Co Glycolide

Ring-Opening Polymerization (ROP) of Lactide and Glycolide (B1360168) Monomers

The most prevalent method for synthesizing high molecular weight PLGA is the ring-opening polymerization (ROP) of D,L-lactide and glycolide monomers. scirp.orgkinampark.com This process involves the opening of the cyclic monomer rings and their subsequent linking to form long polyester (B1180765) chains. The reaction is typically carried out in bulk (melt polymerization) at elevated temperatures, ranging from 130°C to 220°C, or in solution. scirp.orgnih.gov Bulk polymerization is often preferred in industrial settings due to the absence of solvents, which simplifies purification. nih.gov

The fundamental reaction involves the nucleophilic attack on the carbonyl carbon of the lactide and glycolide monomers, leading to the cleavage of the ester bond and propagation of the polymer chain. This method allows for the production of PLGA with a wide range of molecular weights and monomer compositions, which in turn dictates the polymer's degradation rate and mechanical properties. scirp.orgkinampark.com

Catalytic Systems and Reaction Kinetics in Poly(D,L-lactide-co-glycolide) Synthesis

A variety of catalytic systems are employed to initiate and control the ROP of lactide and glycolide. Organometallic catalysts are widely used, with tin(II) 2-ethylhexanoate, commonly known as stannous octoate (Sn(Oct)₂), being the most frequently utilized catalyst in industrial production due to its high activity and low cost. 20.210.105mdpi.com It is even approved by the U.S. Food and Drug Administration (FDA) as a food additive, although concerns about tin toxicity in biomedical applications persist. 20.210.105 Other metal-based catalysts include aluminum alkoxides, such as aluminum isopropoxide, and zinc-based complexes like zinc proline. 20.210.105nih.govrsc.org Zinc-based catalysts are gaining attention as a "green" alternative due to their lower toxicity. nih.govrsc.org

The reaction kinetics are significantly influenced by the choice of catalyst, catalyst concentration, and reaction temperature. For instance, increasing the concentration of stannous octoate or raising the reaction temperature generally leads to a faster polymerization rate. researchgate.net Studies using differential scanning calorimetry have shown that the time to reach equilibrium in the polymerization of D,L-lactide can be reduced from 300 to 100 minutes by increasing the temperature from 200°C to 220°C. researchgate.net Similarly, at 200°C, increasing the catalyst concentration from 500 to 830 ppm can decrease the reaction time from 280 to 100 minutes. researchgate.net

Organic catalysts, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), have emerged as effective alternatives to metal-based systems. nih.govacs.org DBU can catalyze the ROP of lactide and glycolide at room temperature, offering better control over the polymerization process and avoiding the discoloration and side reactions often associated with high-temperature, metal-catalyzed polymerizations. nih.govacs.org The polymerization rate is typically first-order with respect to the monomer concentration.

Influence of Monomer Feed Ratios on Copolymer Compositional Heterogeneity

The ratio of lactide to glycolide in the initial monomer feed is a critical parameter that directly influences the composition of the final PLGA copolymer and, consequently, its physicochemical properties. nih.govmdpi.com The degradation rate of PLGA, for example, is highly dependent on the monomer ratio, with copolymers containing a 50:50 ratio of lactide to glycolide exhibiting the fastest degradation. nih.gov

However, the final copolymer composition may not always perfectly match the initial monomer feed ratio due to the different reactivities of lactide and glycolide. Glycolide is generally more reactive than lactide, which can lead to a higher incorporation of glycolide units into the polymer chain, especially in the early stages of polymerization. nih.gov This can result in a gradient or block-like structure rather than a truly random copolymer, leading to compositional heterogeneity. nih.gov This heterogeneity can affect the material's properties, such as its crystallization behavior. nih.gov

To achieve a more random copolymer with a uniform distribution of monomer units, a semi-batch polymerization strategy can be employed. This involves the controlled addition of the more reactive glycolide monomer to a solution containing the lactide monomer and the catalyst. nih.govacs.org This approach helps to maintain a relatively constant monomer concentration ratio throughout the polymerization, leading to a more homogeneous copolymer. nih.govacs.org

| Initial Lactide:Glycolide Feed Ratio | Final Copolymer Composition (Lactide:Glycolide) | Reference |

| 70:30 | Varies, often with slightly higher glycolide content | scirp.org |

| 50:50 | Varies, often with slightly higher glycolide content | scirp.org |

| 25:75 | Final composition can be close to feed ratio with controlled synthesis | mdpi.com |

Control of Molecular Weight Distribution and Polydispersity Index

The molecular weight and polydispersity index (PDI) are crucial characteristics of PLGA that significantly impact its mechanical strength and degradation kinetics. nih.gov A narrow molecular weight distribution (low PDI) is often desirable for achieving predictable and reproducible material performance. The PDI of a polymer is a measure of the distribution of molecular masses in a given polymer sample.

Several factors influence the molecular weight and PDI of PLGA during ROP. The use of a chain control agent, such as lauryl alcohol, can be employed to regulate the molecular weight. scirp.orgkinampark.com The concentration of the initiator or chain control agent is inversely proportional to the resulting molecular weight. For instance, in the synthesis of PLGA with a target lactide to glycolide ratio of 25:75, varying the monomer to initiator ratio ([M]:[I]) from 30,000:1 to lower values resulted in a decrease in the number average molecular weight (Mn) and weight average molecular weight (Mw). mdpi.com

High reaction temperatures and prolonged reaction times, while increasing monomer conversion, can also lead to side reactions such as transesterification. nih.gov Transesterification can broaden the PDI by randomly rearranging the polymer chains. nih.gov Catalytic systems like DBU, which allow for polymerization at room temperature, can minimize these side reactions and produce PLGA with narrower PDIs (typically below 1.5). nih.govacs.org In contrast, traditional high-temperature bulk polymerization with tin-based catalysts often results in broader PDIs, sometimes exceeding 1.7. nih.gov

Alternative Polymerization Routes for Poly(D,L-lactide-co-glycolide)

While ROP is the dominant method for synthesizing high molecular weight PLGA, alternative routes exist. One such method is the direct polycondensation of lactic acid and glycolic acid. scirp.orgkinampark.com This method typically results in low molecular weight copolymers due to the difficulty in removing water, a byproduct of the reaction, which can hinder the achievement of high degrees of polymerization. scirp.orgkinampark.com

Another approach involves microwave-assisted polymerization. This technique can accelerate the polymerization process, with studies showing successful synthesis of PLGA at 120°C in as little as 20 minutes using magnesium lactate (B86563) as an initiator. scielo.br However, higher temperatures in microwave-assisted synthesis can lead to polymer degradation and discoloration. scielo.br

More advanced techniques focus on creating PLGA with specific architectures. For example, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, often combined with other polymerization methods like ROP and click chemistry, can be used to synthesize complex block copolymers containing PLGA segments. mdpi.com

End-Group Functionalization and Chain Architecture Control in Poly(D,L-lactide-co-glycolide)

The properties of PLGA can be further tailored by modifying its end-groups and controlling its chain architecture. The nature of the end-groups, which can be either hydroxyl or carboxylic acid groups depending on the initiator and reaction conditions, can influence the polymer's degradation rate and its interaction with other molecules. nih.gov For instance, ester-capped PLGA generally exhibits a longer degradation half-life compared to polymers with free carboxylic acid end-groups. nih.gov

End-group functionalization can be achieved by using functional initiators in the ROP process or through post-polymerization modification. For example, a hydroxyl-terminated PLGA can be reacted with molecules like biotin (B1667282) to introduce specific functionalities. acs.org This allows for the attachment of targeting ligands or other bioactive molecules.

Control over chain architecture allows for the creation of more complex polymer structures beyond linear chains. This includes the synthesis of block copolymers, such as PEG-b-PLGA, where a hydrophilic block of poly(ethylene glycol) (PEG) is attached to a hydrophobic block of PLGA. nih.govacs.org These amphiphilic block copolymers can self-assemble into micelles or nanoparticles. Star-shaped polymers can also be synthesized by using a multifunctional initiator, such as cholic acid, which can initiate the polymerization of multiple polymer arms from a central core. researchgate.net The architecture of the polymer can influence its surface properties and degradation behavior. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Poly D,l Lactide Co Glycolide Microstructure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Poly(D,L-lactide-co-glycolide) Sequence Distribution and Composition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed microstructure of PLGA. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely employed to determine the copolymer composition, end-group chemistry, and the sequence distribution of lactide (L) and glycolide (B1360168) (G) units along the polymer chain. nih.govresolvemass.ca

¹H NMR spectroscopy allows for the quantification of the lactide-to-glycolide molar ratio by integrating the distinct signals corresponding to the methine proton of the lactide units and the methylene (B1212753) protons of the glycolide units. scirp.orgmdpi.com The chemical shifts of these protons are sensitive to their local environment, providing information about the neighboring monomer units. acs.org For instance, the methine proton of a lactide unit will have a different chemical shift depending on whether it is adjacent to another lactide unit (L-L dyad) or a glycolide unit (L-G or G-L dyad). acs.org

¹³C NMR spectroscopy offers even greater resolution for sequence analysis, with the carbonyl and methine carbon signals being particularly sensitive to the sequence of monomer units up to the tetrad and even octad level. nih.govacs.orgkinampark.com This allows for the determination of the degree of randomness or "blockiness" of the copolymer. nih.govmdpi.com The blockiness parameter (R) describes the distribution of monomer units; a value of R close to 1 indicates a random copolymer, while higher values suggest a more block-like structure. nih.gov The average block lengths of the lactide (LL) and glycolide (LG) sequences can also be calculated from the NMR data. nih.gov These parameters are crucial as they significantly influence the degradation rate and mechanical properties of the polymer. mdpi.com

Furthermore, NMR can identify and quantify the end-groups of the PLGA chains, distinguishing between acid-terminated and ester-terminated polymers, which affects the polymer's stability and degradation behavior. nih.govresolvemass.canih.gov

Table 1: Representative ¹H NMR Chemical Shifts for PLGA in CDCl₃ scirp.orgkinampark.com

| Functional Group | Chemical Shift (ppm) |

| Lactide -CH₃ | ~1.5 - 1.6 |

| Glycolide -CH₂ | ~4.7 - 5.0 |

| Lactide -CH | ~5.2 |

Table 2: Microstructural Parameters of Commercial PLGA Samples Determined by NMR nih.gov

| PLGA Sample (L/G Ratio) | End-Cap | Actual Lactic Content (%) | Blockiness (Rc) | Avg. Glycolic Block Length (LG) | Avg. Lactic Block Length (LL) |

| 50/50 | Acid | Varies with MW | ~1.9 (High) | 2.6 | 2.5 |

| 75/25 | Ester | - | ~1.7 (High) | - | - |

Fourier Transform Infrared (FT-IR) and Raman Spectroscopy for Chemical Bonding Analysis in Poly(D,L-lactide-co-glycolide)

Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FT-IR) and Raman spectroscopy, are valuable for the qualitative and semi-quantitative analysis of the chemical bonding within PLGA. These methods probe the vibrational modes of molecules, providing a characteristic fingerprint of the polymer's functional groups.

FT-IR spectroscopy is particularly sensitive to polar functional groups and is widely used to confirm the presence of key chemical bonds in PLGA. nih.gov The most prominent absorption band in the FT-IR spectrum of PLGA is the strong carbonyl (C=O) stretching vibration of the ester linkages, typically appearing in the range of 1745-1760 cm⁻¹. mdpi.comfrontiersin.orgresearchgate.net Other characteristic peaks include the C-O-C stretching of the ester group around 1090-1180 cm⁻¹ and the C-H stretching and bending vibrations of the methyl and methylene groups. mdpi.comfrontiersin.orgresearchgate.net The position and shape of these bands can be influenced by the copolymer composition and crystallinity. FT-IR can also be used to monitor the chemical changes that occur during polymer degradation, such as the appearance of hydroxyl (-OH) groups from the hydrolysis of ester bonds. researchgate.net

Raman spectroscopy, which relies on the inelastic scattering of light, is complementary to FT-IR. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. In PLGA, the C-C backbone stretching and the symmetric C-O-C vibrations are readily observed in the Raman spectrum. researchgate.net Raman microscopy can be employed for label-free imaging of the intracellular uptake and distribution of PLGA-based nanoparticles. nih.govacs.org By analyzing the characteristic Raman bands of PLGA, it is possible to track the location of the polymer within biological systems. acs.org Low-frequency Raman spectroscopy, in conjunction with terahertz spectroscopy, has been used to study co-crystallization and intermolecular hydrogen bonding in PLGA copolymers. acs.org

Table 3: Characteristic Vibrational Frequencies for PLGA mdpi.comfrontiersin.orgresearchgate.netmdpi.com

| Vibrational Mode | FT-IR Wavenumber (cm⁻¹) | Raman Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1745 - 1760 | - |

| C-H Bending (CH₃, CH₂) | 1387 - 1453 | 1387, 1425, 1452 |

| C-O-C Stretch (Ester) | 1090 - 1180 | - |

| C-C=O Stretch | 873 | - |

| C-H Stretch | 2850 - 3000 | - |

Gel Permeation Chromatography/Size Exclusion Chromatography (GPC/SEC) for Poly(D,L-lactide-co-glycolide) Molecular Weight and Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers like PLGA. researchgate.netresolvemass.ca This method separates molecules based on their hydrodynamic volume in solution. The polymer solution is passed through a column packed with porous gel; larger molecules elute first, while smaller molecules penetrate the pores and have a longer elution time. resolvemass.ca

GPC/SEC analysis provides several key parameters that are critical for understanding and predicting the performance of PLGA, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI). resolvemass.calcms.cz Mn is the total weight of all polymer molecules in a sample divided by the total number of polymer molecules, while Mw is the average molecular weight based on the weight fraction of each molecule. The PDI (Mw/Mn) is a measure of the breadth of the molecular weight distribution; a PDI of 1.0 indicates a monodisperse polymer, while higher values signify a broader distribution. resolvemass.calcms.cz

The molecular weight and PDI of PLGA significantly influence its mechanical properties, degradation rate, and drug release kinetics from formulations. mdpi.comnih.gov Generally, higher molecular weight PLGA exhibits slower degradation. lcms.cz GPC/SEC is therefore an indispensable tool for quality control during PLGA synthesis and for studying the changes in molecular weight during in vitro and in vivo degradation. tandfonline.comnih.gov The degradation of PLGA is characterized by a gradual shift of the molecular weight distribution to lower values over time. tandfonline.comnih.gov

Table 4: Molecular Weight Data for Commercial PLGA Samples waters.comnetzsch.com

| PLGA Sample (L:G Ratio) | Mw (Daltons) | PDI (Mw/Mn) |

| 50:50 | 30,000 - 60,000 | 1.6 - 1.8 |

| 65:35 | 40,000 - 75,000 | ~1.7 |

| 75:25 | 66,000 - 107,000 | ~1.7 |

| 85:15 | 50,000 - 75,000 | ~1.6 |

Mass Spectrometry Techniques for Poly(D,L-lactide-co-glycolide) Oligomer and End-Group Analysis

Mass spectrometry (MS) has emerged as a powerful analytical tool for the detailed characterization of PLGA, providing precise information on molecular weight, end-groups, and oligomeric composition. acs.orgnih.gov Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are commonly employed for the analysis of polymers. researchgate.net

MALDI-MS involves embedding the polymer sample in a matrix that absorbs laser energy, leading to the desorption and ionization of the polymer molecules. This technique is particularly useful for determining the absolute molecular weight of oligomers and for analyzing the end-group functionality of the polymer chains. acs.org By coupling SEC with MALDI-MS, it is possible to obtain absolute molecular weight calibration curves, providing more accurate molecular weight values compared to conventional GPC with relative calibration. acs.orgnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is another valuable technique for PLGA analysis. acs.orgnih.gov ESI is a soft ionization technique that can be used to analyze the chemical composition and end-groups of PLGA. nih.govacs.org Tandem mass spectrometry (MS/MS) can be used to fragment the polymer ions, providing detailed structural information and confirming the sequence of monomers in oligomers. nih.govusask.ca Recent studies have shown that the choice of cationizing agent in ESI-MS can influence the stability of PLGA during analysis, with cesium iodide (CsI) being effective in minimizing fragmentation. nih.govacs.org This allows for a more accurate determination of the functionality-type distribution (FTD) and chemical-composition distribution (CCD). nih.govacs.org

Mass spectrometry is also instrumental in identifying minor species, such as cyclic oligomers, which can be present in PLGA samples. acs.orgnih.gov Furthermore, MS-based methods can be used to quantify the amount of drug loaded into PLGA nanoparticles. usask.cascirp.org

Table 5: Summary of Mass Spectrometry Techniques for PLGA Characterization

| Technique | Information Obtained | Key Findings/Applications |

| MALDI-MS | Absolute molecular weight of oligomers, end-group analysis. acs.org | Used for building absolute molecular weight calibration for SEC; offline coupling with SEC for degradation studies. acs.orgnih.gov |

| ESI-MS/MS | End-group characterization, oligomer sequencing, chemical composition distribution. nih.govnih.gov | Choice of cationizing agent (e.g., CsI) minimizes in-source fragmentation; allows for detailed FTD and CCD analysis. nih.govacs.org |

| Reactive-SALDI | Homogeneity of co-monomeric content. acs.orgnih.gov | A newer technique that induces dissociation of high-molecular-weight polymers to assess compositional homogeneity. acs.orgnih.gov |

Thermal, Rheological, and Morphological Characterization of Poly D,l Lactide Co Glycolide Bulk Properties

Differential Scanning Calorimetry (DSC) for Poly(D,L-lactide-co-glycolide) Glass Transition and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental technique for analyzing the thermal behavior of PLGA. nih.govkinampark.com It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of key thermal transitions.

The glass transition temperature (Tg) is a critical parameter for amorphous polymers like PLGA, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. polylactide.comsmolecule.com The Tg of PLGA is influenced by several factors, including the lactide-to-glycolide ratio, molecular weight, and the presence of residual monomers or plasticizers. smolecule.comscirp.org For instance, a 75:25 PLGA copolymer exhibits a glass transition temperature of approximately 52°C. kinampark.com Unloaded PLGA spheres have shown a glass transition at 43°C. oup.com The glass transition temperature of PLGA generally falls within the range of 30°C to 60°C. smolecule.com This proximity to physiological temperatures (37°C) is significant for its applications. smolecule.com

DSC thermograms of PLGA typically show a single glass transition, confirming its amorphous nature. researchgate.net However, in some cases, an endothermic peak associated with enthalpic relaxation can be observed. researchgate.net During in vitro degradation, the Tg of PLGA has been observed to decrease over time, which is primarily attributed to the reduction in molecular weight. kinampark.com For example, after six weeks of degradation, a noticeable drop in Tg was recorded. kinampark.com

The monomer ratio also plays a significant role in the thermal properties. Copolymers with a higher proportion of D,L-lactide tend to have lower thermal stability. scirp.org For example, a PLGA 70/30 copolymer has a lower degradation temperature (261.5°C ± 0.5°C) compared to a PLGA 50/50 copolymer (270°C). scirp.org

Interactive Data Table: Glass Transition Temperatures of PLGA with Different Compositions

| Lactide:Glycolide (B1360168) Ratio | Molecular Weight ( g/mol ) | Glass Transition Temperature (Tg) (°C) | Reference |

| 50:50 | 40,000-50,000 | 43 | oup.com |

| 75:25 | Not Specified | 52 | kinampark.com |

| 70:30 | Not Specified | Lower than 50:50 | scirp.org |

| 50:50 | Not Specified | 270 (Degradation Temp) | scirp.org |

| General Range | Not Specified | 30-60 | smolecule.com |

Thermogravimetric Analysis (TGA) for Poly(D,L-lactide-co-glycolide) Thermal Stability and Decomposition

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability and decomposition profile of PLGA. scirp.orgkinampark.com This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

TGA curves for PLGA typically show a single-stage degradation process, indicating that the copolymer degrades completely without leaving any residue. scirp.org The onset temperature of degradation for synthesized PLGA copolymers is generally above 240°C. scirp.org The thermal stability of PLGA is influenced by its molecular weight and composition. scirp.orgkinampark.com Polymers with higher molecular weights tend to degrade at higher temperatures. scirp.org As the degradation of PLGA proceeds, for instance during in vitro studies, the thermal decomposition temperature (Td) decreases, which is a direct consequence of the reduction in molecular weight. kinampark.com After a 6-week degradation period, a drop of about 20°C in Td has been observed. kinampark.com

The lactide-to-glycolide ratio also affects thermal stability. A higher content of D,L-lactide can lead to a more branched structure due to the methyl group, making it less thermostable. scirp.org Consequently, a PLGA 70/30 copolymer exhibits a lower degradation temperature compared to a PLGA 50/50 copolymer. scirp.org TGA is also useful in confirming the absence of residual monomers in the synthesized copolymers, as no mass loss events characteristic of the individual monomers are observed in the TGA curves of the final polymer. scirp.org

Interactive Data Table: Thermal Decomposition Temperatures of PLGA

| PLGA Composition | Onset Degradation Temperature (°C) | Key Observations | Reference |

| PLGA 70/30 | ~261.5 | Single-stage degradation | scirp.org |

| PLGA 50/50 | ~270 | Single-stage degradation | scirp.org |

| General PLGA | >240 | Complete degradation | scirp.org |

| Degraded PLGA (6 weeks) | Decreased by ~20°C | Reduced thermal stability | kinampark.com |

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties of Poly(D,L-lactide-co-glycolide)

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of PLGA, such as its storage modulus (E'), loss modulus (E''), and tan delta (δ). polylactide.combohrium.com This method involves applying a small, oscillatory stress to a sample and measuring the resultant strain.

DMA studies on PLGA reveal its transition from a glassy to a rubbery state, which is marked by a significant drop in the storage modulus and a peak in the tan delta curve. bohrium.com The glass transition temperature (Tg) determined by DMA is often slightly lower than that measured by DSC. bohrium.com For instance, one study reported a glass-rubber transition for unfilled PDLLA at 45.8°C as measured by DMA. bohrium.com

The viscoelastic properties of PLGA are sensitive to factors like molecular weight, polydispersity, and degradation. nih.govtandfonline.com An increase in molecular weight and a decrease in polydispersity lead to a shift of the glass transition to a higher temperature and a reduction in the strength of secondary relaxations observed at low temperatures. nih.govtandfonline.com During in vitro degradation, the dynamic mechanical properties of PLGA, including the storage modulus, decrease significantly over time. kinampark.com This is attributed to both the absorption of fluid and the reduction in molecular weight. kinampark.com

DMA is also used to study the effects of fillers and reinforcements on the mechanical properties of PLGA composites. The addition of materials like hydroxyapatite (B223615) (HA) particles or PLLA fibers has been shown to increase the storage modulus and the glass transition temperature of the PLGA matrix. bohrium.com

Rheological Characterization of Poly(D,L-lactide-co-glycolide) Melts and Solutions

The rheological properties of PLGA in both melt and solution states are critical for processing and formulation development. These properties are typically investigated using rotational rheometers.

Melt Rheology: The melt rheology of PLGA is characterized by its viscosity's dependence on shear rate and temperature. At low shear rates, PLGA melts exhibit Newtonian behavior, where viscosity is constant. However, at higher shear rates, shear-thinning behavior is observed. The zero-shear viscosity of PLGA has been shown to have a power-law relationship with molecular weight, which is typical for entangled linear polymers. aip.org

Solution Rheology: The rheological behavior of PLGA solutions is influenced by polymer concentration, solvent type, and temperature. researchgate.netmdpi.com At low concentrations, PLGA solutions typically exhibit Newtonian behavior. mdpi.com As the concentration increases, the viscosity also increases due to greater polymer chain entanglement. mdpi.com The transition from dilute to semi-dilute and concentrated regimes can be identified by studying the relationship between specific viscosity and concentration. mdpi.com

The rheological properties of PLGA solutions are crucial for processes like spray drying and electrospinning. mdpi.comnih.gov For instance, in the context of preparing emulsions for spray drying, the rheological behavior of the PLGA solution in an organic solvent like dichloromethane (B109758) is a key factor in determining the final properties of the microparticles. nih.gov Similarly, for electrospinning, the viscosity and conductivity of the PLGA solution are critical parameters that influence the morphology of the resulting nanofibers. mdpi.com

Microscopic Techniques (SEM, TEM, AFM, Optical Microscopy) for Poly(D,L-lactide-co-glycolide) Morphology and Surface Topography

A variety of microscopic techniques are utilized to visualize the morphology and surface topography of PLGA in different forms, such as microspheres, nanoparticles, and films. nih.govkinampark.com

Scanning Electron Microscopy (SEM): SEM is widely used to observe the surface morphology of PLGA particles. scientific.netnih.gov It provides high-resolution images of the sample's surface, revealing features like shape, size distribution, and surface texture. scispace.com For example, SEM has been used to show that PLGA microspheres prepared by an oil-in-oil emulsion/solvent evaporation technique are spherical with a smooth surface. researchgate.net It has also been employed to observe the changes in morphology during degradation, such as the formation of pores, cracks, and slits. bibliotekanauki.pl

Transmission Electron Microscopy (TEM): TEM is employed to examine the internal structure and size of PLGA nanoparticles. dovepress.com TEM images have revealed that PLGA nanoparticles are typically spherical with a smooth surface. dovepress.com

Atomic Force Microscopy (AFM): AFM is used to characterize the surface topography of PLGA at the nanoscale. It can provide three-dimensional images of the surface and measure surface roughness. AFM has been used to study the conformation of mixed films of PLGA and polyethylene (B3416737) glycol (PEG), showing how the presence of PEG influences the condensation properties and surface patterns of the PLGA film. acs.orgacs.org

Optical Microscopy: Optical microscopy can be used for a general assessment of larger PLGA structures, such as microparticles. For instance, it has been used to observe the cross-section of double-walled microparticles to investigate the distribution of components within the structure. mdpi.com

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS) for Poly(D,L-lactide-co-glycolide) Structural Organization

X-ray diffraction (XRD) and small-angle X-ray scattering (SAXS) are techniques used to investigate the structural organization of PLGA at the atomic and molecular levels.

X-ray Diffraction (XRD): XRD is primarily used to determine the crystalline or amorphous nature of materials. For PLGA, which is an amorphous copolymer, XRD patterns typically show a broad, diffuse halo rather than sharp, distinct peaks that are characteristic of crystalline materials. researchgate.net This confirms the lack of long-range ordered crystalline structures in PLGA. smolecule.comresearchgate.net The amorphous nature of PLGA is a result of the random distribution of the lactide and glycolide monomer units along the polymer chain. smolecule.com Even when PLGA is used to encapsulate crystalline drugs, the resulting nanoparticles may still exhibit an amorphous character, with the drug being molecularly dispersed within the polymer matrix. researchgate.net

Small-Angle X-ray Scattering (SAXS): While not as commonly reported for basic characterization as XRD, SAXS can provide information about the larger-scale structural features in PLGA, such as the size and shape of nanoparticles or the presence of any microphase-separated domains in block copolymers containing PLGA.

Hydrolytic and Enzymatic Degradation Mechanisms of Poly D,l Lactide Co Glycolide in Controlled Environments

Kinetic Modeling of Poly(D,L-lactide-co-glycolide) Bulk and Surface Erosion

The degradation of PLGA is a multifaceted process involving several concurrent phenomena: bulk diffusion, surface diffusion, bulk erosion, and surface erosion. nih.gov This complexity makes predicting the degradation rate challenging. nih.gov Mathematical models are essential tools for understanding and predicting the degradation behavior of PLGA-based devices. nih.govacs.org

Two primary modes of erosion are observed in biodegradable polymers: bulk erosion and surface erosion. conicet.gov.ar When the rate of water penetration into the polymer matrix is faster than the rate of polymer hydrolysis, degradation occurs throughout the entire volume of the material, a process known as bulk erosion . conicet.gov.arrsc.org Conversely, if hydrolysis is more rapid than water diffusion, degradation is confined to the surface of the polymer, termed surface erosion . conicet.gov.ar PLGA is generally considered to undergo bulk erosion. wikipedia.orgconicet.gov.arnih.gov

Kinetic models often describe PLGA degradation using pseudo-first-order kinetics, where the rate is primarily dependent on one species, typically with the assumption of constant water concentration. nih.govnih.gov However, more sophisticated models also account for the autocatalytic effect of the acidic degradation products. nih.govconicet.gov.ar These mechanistic models can predict the evolution of average molecular weight, mass loss, and even morphological changes within the degrading polymer matrix. acs.orgconicet.gov.ar

A typical degradation profile for PLGA involves an initial phase of random chain scission, leading to a significant decrease in molecular weight with negligible mass loss. nih.govgvpress.com This is followed by a second phase where the polymer breaks down into soluble oligomers and monomers, resulting in mass loss and the creation of channels for further degradation and, if applicable, drug release. nih.gov Theoretical models have been developed to explain the spontaneous mass loss characteristic of bulk-eroding polymers, suggesting that percolation phenomena, where erosion begins after polymers degrade into water-soluble products and these areas connect with the surrounding medium, play a significant role. acs.org

The degradation process of PLGA microparticles can be described by mass conservation equations and population balances, which allows for a detailed description of the hydrolysis kinetics, including the characteristic autocatalytic behavior. acs.org The diffusion of oligomers, water, and other molecules is often modeled using Fickian behavior, with effective diffusion coefficients that increase as the polymer hydrolyzes. acs.org

| Modeling Aspect | Description | Primary Influencing Factors | Relevant Citations |

|---|---|---|---|

| Erosion Type | Primarily bulk erosion, where degradation occurs throughout the polymer matrix. Surface erosion can occur if hydrolysis is faster than water diffusion. | Rate of water diffusion vs. rate of hydrolysis. | wikipedia.orgconicet.gov.arrsc.orgnih.gov |

| Kinetic Models | Range from pseudo-first-order kinetics to complex mechanistic models incorporating autocatalysis. | Concentration of water, polymer ester bonds, and acidic byproducts. | nih.govacs.orgnih.govconicet.gov.ar |

| Degradation Phases | Initial phase of molecular weight reduction without mass loss, followed by a phase of mass loss due to the formation of soluble oligomers and monomers. | Polymer chain length, water solubility of degradation products. | nih.govgvpress.com |

| Diffusion Modeling | Fickian diffusion is often used to model the movement of water, oligomers, and other species within the matrix. | Polymer hydrolysis, which increases effective diffusion coefficients. | acs.org |

Influence of Poly(D,L-lactide-co-glycolide) Copolymer Ratio and Molecular Weight on Degradation Profiles

The degradation profile of PLGA is highly tunable and is significantly influenced by its intrinsic properties, most notably the copolymer ratio of lactide to glycolide (B1360168) and its molecular weight. nih.govnih.govacs.org

The copolymer ratio is a critical determinant of the polymer's hydrophilicity and, consequently, its degradation rate. nih.govmdpi.com Glycolic acid is more hydrophilic than lactic acid due to the absence of a methyl side group. polylactide.comnih.gov Therefore, an increase in the glycolide content in the PLGA copolymer leads to increased water absorption and a faster rate of hydrolysis. nih.govmdpi.comscirp.org Studies have consistently shown that PLGA with a 50:50 lactide-to-glycolide ratio exhibits the fastest degradation rate. wikipedia.orgbioline.org.brresearchgate.net As the lactide content increases beyond 50%, the polymer becomes more hydrophobic, leading to slower degradation. nih.govresearchgate.net For example, PLGA 50:50 degrades faster than PLGA 65:35, which in turn degrades faster than PLGA 75:25 and PLGA 85:15. nih.gov

The molecular weight of the PLGA polymer also plays a crucial role in its degradation kinetics. nih.gov Generally, polymers with a higher initial molecular weight have longer polymer chains and thus require more time to break down into smaller, soluble fragments, resulting in a slower degradation rate. nih.govresearchgate.net Conversely, lower molecular weight PLGA degrades more rapidly. bioline.org.brresearchgate.net This relationship has been observed in various studies, where lower molecular weight PLGA leads to faster polymer degradation and mass loss. researchgate.netresearchgate.net However, it is important to note that for some specific polylactides like PLLA, an inverse relationship can be observed due to the influence of molecular weight on the degree of crystallinity. nih.gov

| Parameter | Influence on Degradation Rate | Underlying Mechanism | Relevant Citations |

|---|---|---|---|

| Copolymer Ratio (Lactide:Glycolide) | Degradation rate is fastest at a 50:50 ratio. Increasing glycolide content generally increases the degradation rate. | Glycolic acid is more hydrophilic than lactic acid, leading to greater water uptake and faster hydrolysis. | wikipedia.orgnih.govmdpi.comscirp.orgbioline.org.brresearchgate.net |

| Molecular Weight | Higher molecular weight generally leads to a slower degradation rate. | Longer polymer chains require more time to hydrolyze into soluble fragments. | nih.govbioline.org.brresearchgate.netresearchgate.net |

Effect of Environmental Factors (e.g., pH, Temperature, Ionic Strength) on Poly(D,L-lactide-co-glycolide) Hydrolysis

The degradation of PLGA is not only dependent on its intrinsic properties but is also significantly affected by the conditions of its surrounding environment, including pH, temperature, and ionic strength. wikipedia.orggvpress.com

The pH of the surrounding medium can influence the rate of PLGA hydrolysis. While some studies have reported that the hydrolysis rate of PLGA pellets is independent of moderate changes in pH, others have shown that pH can have a significant impact, particularly at more extreme values. researchgate.net The degradation of PLGA generates acidic byproducts, lactic acid and glycolic acid, which can lead to a decrease in the local pH within the polymer matrix. wikipedia.orgresearchgate.net This localized acidity can then autocatalyze further hydrolysis. wikipedia.orgnih.gov The pH inside a degrading PLGA microsphere has been reported to drop to as low as 1.5. wikipedia.org In some cases, a lower pH of the release medium has been shown to increase pore closure in PLGA films. kinampark.com The effect of pH on degradation can be complex, as it can also influence drug-polymer interactions and the dissolution rate of any encapsulated substance. kinampark.com

Temperature has a direct and significant effect on the degradation rate of PLGA. gvpress.com An increase in temperature accelerates the hydrolysis of the ester bonds in the polymer backbone, leading to a faster degradation rate. gvpress.com Studies have shown that the degradation ratio of PLGA membranes increases with increasing test temperature. gvpress.com

The ionic strength of the surrounding medium has been found to have a less direct impact on the hydrolysis rate itself. researchgate.net However, it can affect the total water uptake by the polymer. researchgate.net

| Environmental Factor | Effect on PLGA Degradation | Mechanism | Relevant Citations |

|---|---|---|---|

| pH | Can accelerate degradation, particularly through autocatalysis due to acidic byproducts. The effect can be complex and may depend on the specific conditions. | Acid-catalyzed hydrolysis of ester bonds. | wikipedia.orgnih.govresearchgate.netresearchgate.netkinampark.com |

| Temperature | Higher temperatures lead to a faster degradation rate. | Increased rate of hydrolytic cleavage of ester bonds. | gvpress.com |

| Ionic Strength | Has a minimal direct effect on the hydrolysis rate but can influence water uptake. | Affects the osmotic potential and water absorption into the polymer matrix. | researchgate.net |

Heterogeneous Degradation Phenomena and Autocatalysis in Poly(D,L-lactide-co-glycolide)

A key characteristic of PLGA degradation, particularly in larger devices, is its heterogeneous nature. conicet.gov.arkinampark.com This means that the degradation does not occur uniformly throughout the polymer matrix. Instead, the degradation is often faster in the core of the device compared to its surface. conicet.gov.arkinampark.com

This phenomenon is primarily attributed to autocatalysis . nih.govnih.govkinampark.com The hydrolysis of PLGA's ester bonds produces carboxylic acid end groups, namely lactic acid and glycolic acid. wikipedia.orgnih.gov These acidic degradation products can become trapped within the interior of the polymer matrix, especially in larger devices where their diffusion out of the matrix is limited. nih.govkinampark.com The accumulation of these acidic products lowers the local pH inside the polymer, which in turn catalyzes and accelerates further hydrolysis of the ester linkages in a positive feedback loop. wikipedia.orgnih.govkinampark.com This autocatalytic effect leads to the observed faster degradation in the center of the device. kinampark.com The pH inside a degrading PLGA microsphere can become significantly acidic, reaching values as low as 1.5. wikipedia.org

This heterogeneous degradation can lead to the formation of a hollow or porous internal structure as the core of the polymer erodes more rapidly. kinampark.com A schematic representation of this process suggests that the osmotic pressure created by the trapped degradation products can eventually lead to the rupture of the surface layer, releasing the degraded oligomers from the core. kinampark.com

Enzyme-Mediated Degradation Pathways of Poly(D,L-lactide-co-glycolide)

While the primary mechanism of PLGA degradation is non-enzymatic hydrolysis, the potential role of enzymes in this process has also been considered. polylactide.comnih.gov The general consensus in the literature is that PLGA degradation does not primarily involve enzymatic activity and is predominantly a hydrolytic process. nih.gov However, some studies suggest that enzymes may play a role, particularly in explaining the differences observed between in vitro and in vivo degradation rates. nih.govcore.ac.uk

It has been proposed that enzymes like esterases could contribute to the breakdown of PLGA. wikipedia.org Some research has investigated the effect of specific enzymes, such as trypsin, on PLGA degradation. researchgate.netnih.gov These studies found that the presence of trypsin could significantly accelerate the weight loss of PLGA samples. researchgate.netnih.gov However, the decrease in molecular weight and the change in copolymer composition were similar in both enzymatic and hydrolytic degradation conditions. researchgate.netnih.gov This suggests that the enzymatic degradation of PLGA may still be fundamentally a hydrolytic process, with the enzyme potentially acting as a surfactant to facilitate the dispersion of degradation products into the aqueous environment. researchgate.netnih.gov

The enzymatic degradation of polyesters is a heterogeneous process that involves the diffusion of the enzyme to the polymer surface, adsorption of the enzyme, catalysis of the hydrolysis reaction, and diffusion of the soluble degradation products away from the surface. core.ac.uk While the direct enzymatic cleavage of PLGA's ester backbone is debated, the faster degradation rates observed in vivo could be attributed to the combined effects of the physiological environment, including the presence of various cellular and enzymatic activities. core.ac.uk

Advanced Processing and Fabrication Techniques for Poly D,l Lactide Co Glycolide Material Architectures

Solution-Based Processing Methods for Poly(D,L-lactide-co-glycolide) (e.g., Electrospinning, Solvent Casting, Spray Drying, Emulsification)

Solution-based methods are widely employed for fabricating PLGA structures, particularly for applications in drug delivery and tissue engineering. These techniques involve dissolving the polymer in a suitable solvent, followed by a process to remove the solvent and form the desired architecture.

Electrospinning is a technique used to produce nanofibrous scaffolds that mimic the extracellular matrix. In this process, a PLGA solution is subjected to a high electrical field, causing the ejection of a polymer jet that solidifies into nanofibers upon solvent evaporation. The resulting scaffolds are highly porous with interconnected pores. nih.gov The morphology and diameter of the electrospun nanofibers can be controlled by adjusting parameters such as polymer concentration, solvent system, and applied voltage. nih.gov For instance, a study using a mixture of acetone (B3395972) and dimethylformamide as the solvent for PLGA (80/20) produced nanofibers with an average diameter of 500 nm. nih.gov

Solvent casting is a straightforward method for producing PLGA films and porous scaffolds. nih.govjemds.com In a typical solvent casting process combined with particulate leaching, a PLGA solution is mixed with a porogen, such as salt particles. After casting and solvent evaporation, the porogen is leached out, leaving a porous structure. nih.govnih.gov The choice of solvent can impact the resulting scaffold's properties; for example, scaffolds prepared with methylene (B1212753) chloride have shown higher stiffness compared to those made with acetone or chloroform. nih.gov The rate of solvent evaporation is also a critical factor influencing the microstructure of the scaffold. nih.gov

Spray drying is a scalable technique for producing PLGA microparticles. bohrium.comkinampark.com This method involves atomizing a PLGA solution (or a polymer-drug suspension) into a hot gas stream, leading to rapid solvent evaporation and the formation of solid microparticles. bohrium.comucl.ac.be Spray drying is a quicker alternative to methods like double emulsion-solvent evaporation. ucl.ac.be The characteristics of the resulting microparticles, such as size and morphology, are influenced by process parameters like the polymer concentration and the type of organic solvent used. kinampark.comucl.ac.be For instance, spray-drying a PLGA solution in dichloromethane (B109758) has been used to produce hollow microspheres. kinampark.com

Emulsification is a cornerstone for the synthesis of PLGA nanoparticles and microparticles. uq.edu.auscienceopen.com The most common approach is the oil-in-water (o/w) single emulsion method, suitable for encapsulating hydrophobic substances. frontiersin.org In this method, a PLGA solution in a volatile, water-immiscible organic solvent is emulsified in an aqueous phase containing a stabilizer, followed by solvent evaporation. kinampark.comfrontiersin.org For hydrophilic substances, a water-in-oil-in-water (w/o/w) double emulsion technique is used. bioline.org.br A modification of the spontaneous emulsification solvent diffusion (SESD) method, which uses a binary mixture of water-miscible organic solvents, has been developed to improve the yield and properties of PLGA nanoparticles. unicamp.brnih.gov The emulsification-diffusion method using partially water-miscible solvents like ethyl acetate (B1210297) has been shown to be a robust approach for producing PLGA nanoparticles with reproducible sizes. uq.edu.au

Table 1: Comparison of Solution-Based Processing Methods for PLGA

| Processing Method | Typical Architecture | Key Advantages | Influential Parameters |

|---|---|---|---|

| Electrospinning | Nanofibrous scaffolds | High surface area-to-volume ratio, mimics extracellular matrix | Polymer concentration, solvent volatility, applied voltage, flow rate |

| Solvent Casting | Films, porous scaffolds | Simple, versatile for creating porous structures with porogens | Solvent type, polymer concentration, porogen size and content, evaporation rate nih.gov |

| Spray Drying | Microparticles | Scalable, rapid production, suitable for heat-sensitive materials bohrium.com | Inlet temperature, feed rate, polymer solution concentration, solvent type ucl.ac.be |

| Emulsification | Nanoparticles, microparticles | High encapsulation efficiency, control over particle size | Stabilizer type and concentration, homogenization speed, solvent type, polymer concentration uq.edu.aufrontiersin.org |

Melt-Based Processing of Poly(D,L-lactide-co-glycolide) (e.g., Extrusion, Injection Molding, Compression Molding)

Melt-based processing techniques offer a solvent-free alternative for fabricating PLGA devices, which is advantageous for avoiding residual solvent toxicity. These methods involve heating the polymer above its glass transition temperature to a molten state, followed by shaping and cooling.

Extrusion is a continuous process used to create PLGA filaments, rods, and films with a uniform cross-section. The polymer is fed into a heated barrel, melted, and forced through a die. This technique is often a precursor to other fabrication methods, such as fused deposition modeling.

Injection molding is a widely used industrial process for mass-producing complex-shaped PLGA devices, such as orthopedic plates and screws. researchgate.netnsf.govnih.gov In this process, molten PLGA is injected under high pressure into a mold cavity. nih.gov The processing parameters, particularly the melt temperature and injection flow rate, significantly influence the final properties of the molded part, including its mechanical strength, morphology, and the presence of residual stresses. nih.gov For example, using a lower melt temperature can lead to higher residual stress in the molded PLGA part. nih.gov

Compression molding is another method for fabricating PLGA scaffolds and implants. nih.govroyalsocietypublishing.orgrsc.org This technique involves placing PLGA powder or granules into a mold and applying heat and pressure to consolidate the material. surfacesciencewestern.com A common variation is compression molding combined with particulate leaching to create porous scaffolds. nih.govroyalsocietypublishing.org For instance, scaffolds can be fabricated by compressing a mixture of PLGA and a porogen like salt or gelatin particles, followed by leaching of the porogen. nih.govroyalsocietypublishing.orgresearchgate.net This method allows for the creation of scaffolds with high porosity. royalsocietypublishing.org High-pressure compression molding has been used to create composite scaffolds of PLGA, poly(L-lactide), and hydroxyapatite (B223615) with improved mechanical properties. rsc.org

Additive Manufacturing Technologies for Poly(D,L-lactide-co-glycolide) Structures (e.g., 3D Printing, Fused Deposition Modeling)

Additive manufacturing (AM), also known as 3D printing, has emerged as a powerful tool for creating patient-specific and complex PLGA scaffolds and medical devices. nih.govresearchgate.net These technologies build objects layer-by-layer from a digital model.

Fused Deposition Modeling (FDM) is a common material extrusion AM technique where a thermoplastic filament, such as PLGA, is heated and extruded through a nozzle to deposit layers that fuse together upon cooling. mdpi.com The properties of the resulting structure, including its porosity and mechanical strength, can be tailored by adjusting printing parameters like infill density and deposition angle. mdpi.com However, the thermal processing involved in FDM can lead to a reduction in the polymer's molecular weight. mdpi.com

Another AM approach is solution-extrusion , such as Computer-Aided Wet-Spinning (CAWS). nih.govresearchgate.netnih.gov In this technique, a polymer solution or suspension is extruded into a coagulation bath, where the polymer solidifies to form a fiber that is deposited in a layer-by-layer fashion. researchgate.netnih.gov This method has been used to fabricate biphasic scaffolds from blends of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) and PLGA. nih.govnih.gov

Indirect additive manufacturing methods have also been explored. researchgate.net This can involve using a 3D-printed mold, created by techniques like stereolithography (SLA), into which PLGA granules are placed and then processed, for example, by heating under pressure. researchgate.net

Microfluidic Approaches for Poly(D,L-lactide-co-glycolide) Micro/Nanoparticle Synthesis

Microfluidic devices offer precise control over the synthesis of PLGA micro- and nanoparticles, leading to monodisperse particles with reproducible properties. tandfonline.comnih.govresearchgate.net These systems manipulate small volumes of fluids in microchannels.

One common microfluidic technique is microchannel emulsification . tandfonline.comnih.gov This method can produce monodisperse droplets with low polydispersity without the need for high shear forces typical of conventional batch methods. tandfonline.com By using interdigital microfluidic reactors, a continuous and large-scale production of PLGA nanoparticles can be achieved. tandfonline.comnih.gov

Flow focusing is another microfluidic approach where a stream of PLGA solution is hydrodynamically focused by two flanking streams of an antisolvent, leading to rapid mixing and nanoparticle precipitation. researchgate.net The geometry of the microfluidic channels, such as T-junctions, also plays a crucial role in the formation of droplets and nanoparticles. frontiersin.org

Influence of Processing Parameters on Resultant Poly(D,L-lactide-co-glycolide) Material Properties and Degradation

The processing parameters employed during the fabrication of PLGA materials have a significant impact on their physicochemical properties and subsequent degradation behavior. acs.orgnih.govsorensis.comnanocomposix.com

For solution-based methods , the choice of solvent affects not only the solubility of the polymer but also the final properties of the fabricated structure. nih.gov For instance, in solvent casting, the solvent type and evaporation rate can alter the microstructure and mechanical stiffness of the resulting scaffold. nih.gov In emulsification methods, the concentration of the polymer and stabilizer, as well as the ratio of the continuous to dispersed phase, can influence particle size, drug loading, and release kinetics. nih.gov

In melt-based processing , such as injection molding, the melt temperature and flow rate are critical parameters. nih.gov Higher processing temperatures can lead to thermal degradation of the polymer, resulting in a decrease in molecular weight. nih.gov This, in turn, can accelerate the degradation rate of the final device. nih.gov The cooling rate and applied pressure also affect the crystallinity and the presence of residual stresses, which can influence both the mechanical properties and the degradation profile. nih.govsorensis.com

For additive manufacturing , parameters like nozzle temperature, extrusion speed, and layer height in FDM can impact the integrity of the polymer and the mechanical properties of the printed object. mdpi.com The thermal history experienced by the polymer during printing can cause a reduction in molecular weight, affecting its degradation time. mdpi.com

The degradation of PLGA occurs through the hydrolysis of its ester linkages. nih.govresearchgate.net The rate of this process is influenced by the lactide-to-glycolide ratio, molecular weight, and crystallinity of the polymer. frontiersin.orgacs.orgnih.gov Processing can alter these fundamental polymer characteristics. For example, processing at elevated temperatures can lower the molecular weight, leading to faster degradation. nih.gov The porosity of a scaffold, determined by the fabrication process, also plays a role; higher porosity can sometimes lead to slower degradation due to a less acidic microenvironment within the pores. acs.org

Table 2: Influence of Processing Parameters on PLGA Properties

| Processing Parameter | Affected Property | Consequence |

|---|---|---|

| Melt Temperature (Injection Molding) | Molecular weight, residual stress nih.govnih.gov | Higher temperature can decrease molecular weight, affecting degradation rate. Lower temperature can increase residual stress. nih.govnih.gov |

| Solvent Type (Solvent Casting) | Scaffold microstructure, mechanical stiffness nih.gov | Can lead to significant differences in the mechanical properties of the final scaffold. nih.gov |

| Polymer Concentration (Emulsification) | Particle size, drug release rate nih.gov | Higher concentration can lead to larger particles and slower drug release. nih.gov |

| Infill Density (3D Printing) | Porosity, mechanical properties mdpi.com | Allows for tuning of the scaffold's mechanical strength and degradation behavior. mdpi.com |

| Porogen Content (Particulate Leaching) | Porosity, interconnectivity royalsocietypublishing.org | Higher porogen content leads to higher porosity in the final scaffold. royalsocietypublishing.org |

Surface Modification and Functionalization Strategies for Poly D,l Lactide Co Glycolide Materials

Chemical Grafting and Derivatization of Poly(D,L-lactide-co-glycolide) Surfaces

Chemical grafting involves the creation of covalent bonds between the PLGA surface and functional molecules, leading to stable and durable modifications. This approach is often used to introduce new chemical groups that alter surface properties like hydrophilicity, biocompatibility, and reactivity for subsequent functionalization.

One common method is the use of carbodiimide chemistry to immobilize molecules containing amine groups. For instance, chitosan (B1678972) and heparin have been covalently attached to PLGA surfaces using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) nih.gov. This process significantly decreases the water contact angle, indicating increased hydrophilicity, which in turn enhances cell compatibility and improves blood compatibility nih.gov. Similarly, poly(ethylene glycol) (PEG) has been grafted onto PLGA surfaces to improve wettability and reduce protein adsorption. This is achieved by first functionalizing the surface with amino groups, followed by the coupling of either linear or multi-armed PEG molecules nih.gov.

Another strategy is free-radical graft copolymerization. Maleic anhydride (MAH), for example, can be grafted onto PLGA chains using an initiator like benzoyl peroxide (BPO) researchgate.net. This introduces carboxylic acid groups to the polymer, which can be used for further reactions. The extent of this grafting, or the degree of maleation, is influenced by reaction conditions such as monomer and initiator concentrations and temperature researchgate.net. These chemical modifications provide a robust platform for tailoring the surface chemistry of PLGA materials.

Table 1: Effects of Chemical Grafting on PLGA Surface Properties

Plasma Treatment and Other Surface Engineering Methodologies for Poly(D,L-lactide-co-glycolide)

Surface engineering methodologies, particularly plasma treatment, offer a solvent-free and effective way to modify the topmost layer of PLGA materials without altering their bulk properties. Plasma, an ionized gas, can be used to etch the surface and introduce a variety of reactive functional groups.

Different gases can be used to generate plasma, each imparting distinct chemical functionalities to the PLGA surface. Oxygen plasma treatment, for example, significantly increases surface hydrophilicity by incorporating oxygen-containing polar groups such as hydroxyl (-OH) and carboxyl (-COOH) groups nih.gov. This modification enhances cell affinity and adhesion nih.gov. Similarly, ammonia plasma can be used to introduce amino (-NH2) groups onto the surface, which also increases hydrophilicity and has been shown to improve the adhesion and proliferation of cells researchgate.netkaist.ac.kr.

Argon plasma, which uses an inert gas, modifies the surface primarily through physical ablation and the creation of free radicals kaist.ac.kr. This treatment can significantly increase surface roughness and wettability. For instance, argon plasma treatment of PLGA films has been shown to decrease the water contact angle from 70° to 42° nih.govkaist.ac.kr. The created reactive sites can also be used for subsequent covalent immobilization of biomolecules mdpi.com. The effectiveness of plasma treatment in enhancing cell interactions is often attributed to a combination of changes in surface chemistry, topography, and wettability nih.gov.

**Table 3: Effects of Plasma Treatment on PLGA Surface Properties**

```html

Compound List

Table 5: List of Compounds

Poly D,l Lactide Co Glycolide As a Versatile Platform in Advanced Material Systems Excluding Clinical Outcomes

Poly(D,L-lactide-co-glycolide) in Micro/Nanoparticle Formulations for Encapsulation and Controlled Release

Poly(D,L-lactide-co-glycolide) (PLGA) is a prominent biodegradable polyester (B1180765) extensively utilized for creating micro- and nanoparticles for the controlled release of therapeutic agents. royalsocietypublishing.orgbioline.org.brresearchgate.net Its popularity stems from its biocompatibility and the ability to tune its degradation rate by altering the ratio of its constituent monomers, lactic acid and glycolic acid. royalsocietypublishing.orgscirp.org

PLGA micro- and nanoparticles are commonly fabricated using methods such as water/oil/water (W/O/W) and solid/oil/water (S/O/W) double emulsion solvent evaporation. bioline.org.brresearchgate.net Other techniques include nanoprecipitation, emulsion solvent diffusion, and salting-out. bioline.org.brresearchgate.net The single emulsion-solvent evaporation technique is frequently employed for encapsulating hydrophobic drugs. The process involves dissolving the polymer in a water-immiscible organic solvent, dispersing the drug within this solution, and then emulsifying the mixture in a large volume of water containing an emulsifier like polyvinyl alcohol (PVA). mdpi.com

The characteristics of the resulting particles, including size, morphology, encapsulation efficiency, and drug release profile, are influenced by several factors. researchgate.net These include the molecular weight of the PLGA, the lactide-to-glycolide ratio, the polymer's crystallinity, and its hydrophilicity. researchgate.nettjpr.org For instance, a higher proportion of the more hydrophobic lactide results in a slower degradation rate due to reduced water absorption. scirp.org Conversely, a 50:50 lactide-to-glycolide ratio exhibits the fastest degradation, leading to a quicker drug release. researchgate.net The glass transition temperature (Tg) of PLGA is typically above physiological temperature, providing the necessary mechanical strength for fabrication into delivery devices. bioline.org.br

The release of encapsulated agents from PLGA particles generally follows a biphasic or triphasic pattern. An initial burst release of the drug located on or near the particle surface is followed by a period of slower release as the polymer matrix undergoes hydrolytic degradation. mdpi.com This degradation occurs through the random scission of ester bonds, breaking down the polymer into its constituent monomers, lactic acid and glycolic acid, which are then metabolized by the body. nih.gov The rate of this degradation and the subsequent drug release can be precisely controlled by adjusting the polymer's properties. mdpi.com

Table 1: Influence of PLGA Properties on Micro/Nanoparticle Characteristics

| PLGA Property | Influence on Particle Characteristics | Research Findings |

| Lactide:Glycolide (B1360168) Ratio | Affects degradation rate and drug release. | A 50:50 ratio leads to the most rapid degradation and faster drug release. researchgate.net Increasing the lactide content decreases hydrophilicity and slows degradation. scirp.org |

| Molecular Weight | Impacts viscosity and mechanical strength. | Higher molecular weight increases polymer viscosity. eco-vector.com |

| Crystallinity | Influences degradation and release kinetics. | Copolymers of lactide and glycolide tend to be amorphous, which increases the rate of hydration and hydrolysis compared to the highly crystalline poly(glycolic acid) (PGA). scirp.org |

| Hydrophilicity | Governs water uptake and degradation speed. | The glycolide monomer is more hydrophilic than lactide, thus a higher glycolide content accelerates degradation. scirp.org |

Poly(D,L-lactide-co-glycolide) in Tissue Engineering Scaffolds and Regenerative Matrix Design

Poly(D,L-lactide-co-glycolide) is a cornerstone material in the field of tissue engineering and regenerative medicine, primarily for the fabrication of porous scaffolds. royalsocietypublishing.orgnih.gov These scaffolds act as temporary three-dimensional templates that support cell attachment, proliferation, and differentiation, ultimately guiding the formation of new tissue. royalsocietypublishing.orgnih.gov The key advantages of PLGA in this context are its biocompatibility, tunable degradation rates, and good processability. royalsocietypublishing.orgnih.gov